molecular formula C11H22O B14672633 2-Methyl-3-(propan-2-yl)hept-6-en-3-ol CAS No. 38443-89-9

2-Methyl-3-(propan-2-yl)hept-6-en-3-ol

Cat. No.: B14672633
CAS No.: 38443-89-9
M. Wt: 170.29 g/mol
InChI Key: DPBOWYSBJTWLEJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yl)hept-6-en-3-ol is a branched aliphatic alcohol with an unsaturated hydrocarbon chain. Its IUPAC name indicates a seven-carbon backbone (heptene) with a double bond at position 6, a hydroxyl group at position 3, and two substituents: a methyl group at position 2 and an isopropyl group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and hydrophobicity from the aliphatic chain and branching.

Properties

CAS No.

38443-89-9

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-methyl-3-propan-2-ylhept-6-en-3-ol

InChI

InChI=1S/C11H22O/c1-6-7-8-11(12,9(2)3)10(4)5/h6,9-10,12H,1,7-8H2,2-5H3

InChI Key

DPBOWYSBJTWLEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC=C)(C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(propan-2-yl)hept-6-en-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(propan-2-yl)hept-6-en-3-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods

Industrial production of 2-Methyl-3-(propan-2-yl)hept-6-en-3-ol often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(propan-2-yl)hept-6-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed

    Oxidation: 2-Methyl-3-(propan-2-yl)hept-6-en-3-one.

    Reduction: 2-Methyl-3-(propan-2-yl)heptane.

    Substitution: 2-Methyl-3-(propan-2-yl)hept-6-en-3-chloride or bromide.

Scientific Research Applications

2-Methyl-3-(propan-2-yl)hept-6-en-3-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(propan-2-yl)hept-6-en-3-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the stability and reactivity of the compound. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 2-methyl-3-(propan-2-yl)hept-6-en-3-ol, such as branched alcohols, isopropyl substituents, or unsaturated chains:

Compound Name Molecular Formula Substituents/Functional Groups Key Differences from Target Compound
2-Methyl-3-(propan-2-yl)hept-6-en-3-ol C₁₁H₂₂O Hydroxyl, isopropyl, methyl, hept-6-enyl Reference compound
Imp. E(EP): (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol C₁₆H₂₅NO₃ Phenoxy, methoxyethyl, isopropylamino Aromatic ring, amino group, methoxy substituent
Imp. F(EP): (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol C₁₂H₁₉NO₂ Phenoxy, isopropylamino Simpler structure, aromatic ring, no aliphatic chain
Isopropyl S-2-diisopropylaminoethyl propylphosphonothiolate C₇H₁₈NO₃P Phosphonothiolate, isopropylamino Phosphorus-containing backbone, thiol group

Physicochemical Properties

  • Solubility: The target compound’s long aliphatic chain and branching reduce water solubility compared to Imp. E(EP) and F(EP), which contain polar phenoxy and amino groups .
  • Boiling Point : The unsaturated heptene chain in the target compound likely lowers its boiling point relative to saturated analogs but increases it compared to smaller molecules like Imp. F(EP).
  • Reactivity : The hydroxyl group at position 3 enables hydrogen bonding, while the double bond at position 6 makes the compound susceptible to oxidation or hydrogenation—a feature absent in impurities with aromatic systems .

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